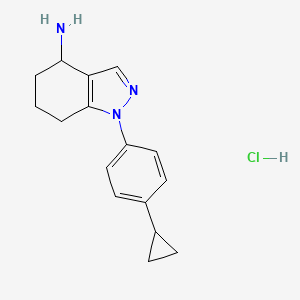

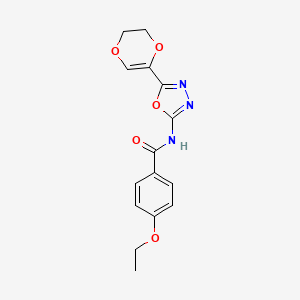

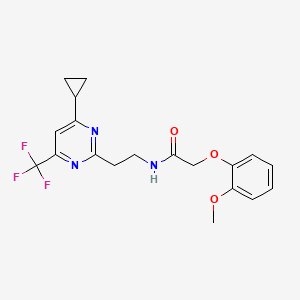

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific synthesis process and any subsequent reactions .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its melting point, solubility, and reactivity would be influenced by the presence and position of functional groups .科学的研究の応用

Synthesis and Chemical Properties

Facile Synthesis of Novel Compounds : A study outlined a novel synthesis approach for a class of compounds that include 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, starting from methyl 2-(2-methoxy-2-oxoethyl)furan. This process involves regiospecific conversion of ester functionalities to acid, followed by intramolecular cyclization to form a fused pyridazinone skeleton, highlighting a complex synthetic route for related compounds (Koza et al., 2013).

Heterocyclic Core Synthesis : Another research focused on synthesizing small molecules with a heterocyclic core, useful as histamine H3 receptor antagonists. This study emphasized the versatility of the central hetero-aromatic linkers, including furan, in developing selective antagonists (Swanson et al., 2009).

Aza-Piancatelli Rearrangement : A method involving furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing a synthetic approach for generating structurally complex molecules (Reddy et al., 2012).

Application in Material Science

- Corrosion Inhibition : Research into [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone showed its effectiveness as a corrosion inhibitor on mild steel in an acidic medium. The compound demonstrated better inhibition efficiency, suggesting its potential application in protecting industrial materials (Singaravelu & Bhadusha, 2022).

Antitumor and Antiviral Activities

Antitumor Activity : The synthesis and evaluation of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone for antitumor activity against carcinoma cell lines revealed some compounds exhibiting high activities, with one being more potent than the standard drug used in the study (Abou-Elmagd et al., 2016).

Antiviral Activity : Alkaloids isolated from the mangrove-derived actinomycete Jishengella endophytica, including compounds with furan-2-yl groups, showed activity against the influenza A virus subtype H1N1, indicating potential for development into anti-H1N1 drugs (Wang et al., 2014).

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

The molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may affect the same or similar biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been evaluated in various conditions , suggesting that this compound may be influenced by similar environmental factors.

特性

IUPAC Name |

furan-2-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMJTBCWLIKKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)

![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)